

Synthesis of Hydroxy-PEG9-Boc: A Technical Guide

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Compound of Interest

Compound Name: **Hydroxy-PEG9-Boc**

Cat. No.: **B608020**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **Hydroxy-PEG9-Boc**, a heterobifunctional linker critical in bioconjugation and drug delivery. The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role, enabling the controlled, sequential synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).^[1] This document outlines the synthetic pathway, experimental protocols, and key characterization data.

Synthetic Strategy

The synthesis of **Hydroxy-PEG9-Boc** is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol (Amino-PEG9-alcohol). This precursor is then reacted with di-tert-butyl dicarbonate (Boc anhydride) to protect the terminal amine, yielding the final product.

Physicochemical and Quantitative Data

The following table summarizes key data for the reactants and the final product involved in the synthesis of **Hydroxy-PEG9-Boc**.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |
|--|--------------|-------------------|----------------------------|--------|
| Amino-PEG9-alcohol | 15332-95-3 | C18H39NO9 | 413.51 | >95% |
| Di-tert-butyl dicarbonate (Boc ₂ O) | 24424-99-5 | C10H18O5 | 218.25 | >98% |
| Hydroxy-PEG9-Boc | 2055042-66-3 | C23H47NO11 | 513.62 | >95% |

Experimental Protocols

Step 1: Synthesis of Amino-PEG9-alcohol

The synthesis of the amino-PEGylated linker is a crucial first step. While several methods exist for the amination of polyethylene glycols, a common laboratory-scale approach involves the conversion of a terminal hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

A representative method for a similar, shorter PEG chain involves the reduction of an azide precursor. The general procedure is as follows:

- **Azidation of Nonaethylene Glycol:** Nonaethylene glycol is first monotosylated by reacting it with p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane (DCM) at 0°C to room temperature. The resulting tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide.
- **Reduction to Amino-PEG9-alcohol:** The azide-terminated PEG9-alcohol (1.0 eq) is dissolved in methanol.^[2] A palladium on activated carbon catalyst (10 mol%) is added to the solution. ^[2] The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere for several hours (typically 8 hours) at room temperature.^[2] The reaction progress is monitored by thin-layer chromatography (TLC).^[2] Upon completion, the

reaction mixture is filtered through celite to remove the catalyst, and the solvent is removed under reduced pressure to yield Amino-PEG9-alcohol, which can be used in the next step without further purification.[2]

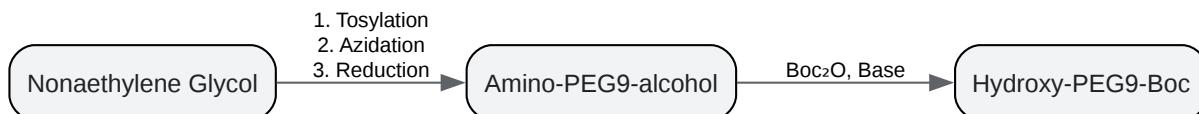
Step 2: Synthesis of Hydroxy-PEG9-Boc

This step involves the protection of the terminal amine of Amino-PEG9-alcohol using di-tert-butyl dicarbonate.

- Reaction Setup: Amino-PEG9-alcohol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[1] A base, such as triethylamine (1.5 eq) or sodium bicarbonate, is added to the solution.[3]
- Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc_2O , 1.1-1.5 eq) is added to the reaction mixture.[1]
- Reaction Conditions: The reaction is stirred at room temperature for a period of 3 to 12 hours.[1] The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.[1]
- Workup and Purification: Upon completion, the reaction mixture is washed sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.[1] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product can be purified by column chromatography on silica gel to yield **Hydroxy-PEG9-Boc** as a pure product.

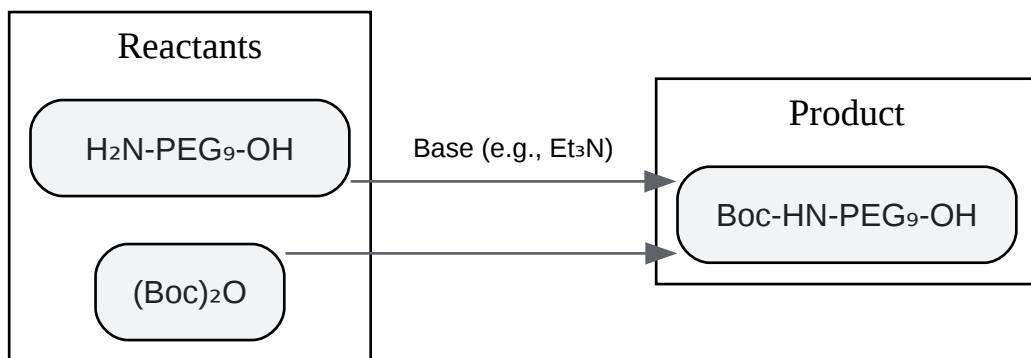
Visualizations

The following diagrams illustrate the overall synthetic workflow and the key reaction of Boc protection.



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Caption: Overall synthetic workflow for **Hydroxy-PEG9-Boc**.



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Caption: Boc protection of Amino-PEG9-alcohol.

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